2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325728
InChI: InChI=1S/C18H16FN5O2S/c1-23-18(13-9-27-10-15(13)21-23)20-16(25)8-24-17(26)7-6-14(22-24)11-2-4-12(19)5-3-11/h2-7H,8-10H2,1H3,(H,20,25)
SMILES:
Molecular Formula: C18H16FN5O2S
Molecular Weight: 385.4 g/mol

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

CAS No.:

Cat. No.: VC16325728

Molecular Formula: C18H16FN5O2S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide -

Specification

Molecular Formula C18H16FN5O2S
Molecular Weight 385.4 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Standard InChI InChI=1S/C18H16FN5O2S/c1-23-18(13-9-27-10-15(13)21-23)20-16(25)8-24-17(26)7-6-14(22-24)11-2-4-12(19)5-3-11/h2-7H,8-10H2,1H3,(H,20,25)
Standard InChI Key DOTYGGDIVRVHKL-UHFFFAOYSA-N
Canonical SMILES CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Introduction

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. It is part of a class of heterocyclic compounds that integrate pyridazinone and thienopyrazole scaffolds, known for their pharmacological relevance in areas such as anti-inflammatory, anticancer, and antimicrobial research.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents. A general pathway includes:

  • Formation of the Pyridazinone Core: The pyridazinone ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

  • Functionalization with Fluorophenyl Group: Electrophilic aromatic substitution introduces the fluorophenyl moiety at the desired position.

  • Coupling with Thienopyrazole: The thienopyrazole fragment is attached via amide bond formation using acetic acid derivatives.

Analytical Characterization

The compound is characterized using advanced spectroscopic and chromatographic techniques:

TechniquePurpose
NMR (1H & 13C)Confirms the chemical structure and functional groups
Mass SpectrometryDetermines molecular weight and fragmentation pattern
IR SpectroscopyIdentifies characteristic functional group vibrations (e.g., C=O, N-H)
X-Ray CrystallographyProvides detailed structural information (if crystalline form available)

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit significant biological activity:

  • Anti-inflammatory Activity: Molecular docking studies indicate potential as a 5-lipoxygenase (5-LOX) inhibitor, targeting inflammation pathways .

  • Anticancer Properties: Similar heterocyclic compounds have shown promising results in inhibiting tumor cell growth via apoptosis induction .

  • Antimicrobial Effects: Thienopyrazole derivatives are known for their broad-spectrum antimicrobial activity, which could extend to this compound .

Toxicity and Safety Profile

Toxicological evaluations are crucial for assessing the compound's safety:

  • In vitro cytotoxicity tests: Performed on human cell lines to determine IC50 values.

  • ADMET Analysis: Computational tools predict absorption, distribution, metabolism, excretion, and toxicity profiles.

Future Directions

Further research is required to explore the full potential of this compound:

  • Structure-Activity Relationship (SAR): Optimization of functional groups to enhance bioactivity.

  • Preclinical Studies: Animal models to evaluate efficacy and toxicity.

  • Formulation Development: Designing drug delivery systems for targeted therapy.

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